2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-8-methylquinoline-4-carboxylic acid
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Overview
Description
2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-8-methylquinoline-4-carboxylic acid is a complex organic compound with a unique structure that combines a quinoline core with a methanoisoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-8-methylquinoline-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the methanoisoindole ring system and its subsequent attachment to the quinoline core. Common reagents used in these reactions include strong acids, bases, and oxidizing agents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds .
Scientific Research Applications
2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-8-methylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl trifluoromethanesulfonate: Shares the methanoisoindole core but differs in functional groups.
2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate: Similar core structure with different substituents.
Uniqueness
What sets 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-8-methylquinoline-4-carboxylic acid apart is its combination of the quinoline and methanoisoindole moieties, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C26H20N2O4 |
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Molecular Weight |
424.4 g/mol |
IUPAC Name |
2-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-8-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C26H20N2O4/c1-13-3-2-4-18-19(26(31)32)12-20(27-23(13)18)14-7-9-17(10-8-14)28-24(29)21-15-5-6-16(11-15)22(21)25(28)30/h2-10,12,15-16,21-22H,11H2,1H3,(H,31,32) |
InChI Key |
NKZAVDVEBHHMJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)N4C(=O)C5C6CC(C5C4=O)C=C6)C(=O)O |
Origin of Product |
United States |
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